![molecular formula C12H17BrCl2N4 B2729681 1-(6-Bromo-1H-benzimidazol-2-yl)piperidin-4-amine;dihydrochloride CAS No. 2138264-60-3](/img/structure/B2729681.png)
1-(6-Bromo-1H-benzimidazol-2-yl)piperidin-4-amine;dihydrochloride
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Description
1-(6-Bromo-1H-benzimidazol-2-yl)piperidin-4-amine;dihydrochloride, also known as BIP, is a chemical compound that has been the subject of much scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Fluorescent Probes for DNA Detection
Novel benzimidazo[1,2-a]quinolines, substituted with piperidine and related nuclei, have been synthesized and characterized for their potential as DNA-specific fluorescent probes. These compounds, including variations related to the target compound, exhibit enhanced fluorescence emission intensity when bound to ct-DNA, suggesting their utility in biological and medical research as fluorescent markers (Perin et al., 2011).
5-HT1A Receptor Ligands
Research on benzimidazole derivatives, specifically (benzimidazolyl)piperazines, has identified them as a new family of compounds with high affinity for the 5-HT1A receptor, which is significant for developing new therapeutic agents targeting neurological disorders (López-Rodríguez et al., 2000).
Pharmacologically Active Compounds
Studies on substituted benzimidazole-2-sulfonic acids have led to the synthesis of dialkylaminobenzimidazoles, showing diverse biological activities, including antiarrhythmic, antiaggregation, and antagonistic activity against certain serotonin receptors. This research indicates the potential of these compounds in the development of new pharmacological agents (Zhukovskaya et al., 2017).
Neuropeptide Y Y1 Receptor Antagonists
Benzimidazoles substituted with various piperidinylalkyl groups have been synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists. This research is aimed at developing anti-obesity drugs, showcasing the compound's relevance in addressing metabolic disorders (Zarrinmayeh et al., 1998).
Antimicrobial and Cytotoxic Activity
Azetidine-2-one derivatives of 1H-benzimidazole have been synthesized and evaluated for their antibacterial and cytotoxic properties, indicating the potential use of benzimidazole derivatives in therapeutic applications, especially in combating microbial infections and cancer (Noolvi et al., 2014).
properties
IUPAC Name |
1-(6-bromo-1H-benzimidazol-2-yl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4.2ClH/c13-8-1-2-10-11(7-8)16-12(15-10)17-5-3-9(14)4-6-17;;/h1-2,7,9H,3-6,14H2,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPVFNAJZIKQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=C(N2)C=C(C=C3)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrCl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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